beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-
Description
β-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- is a synthetic derivative of β-alanine, a non-proteinogenic amino acid. The compound features a β-alanine backbone modified by an N-acylated 2-(2,4-dibromophenoxy)acetyl group. This substitution introduces significant steric bulk and electronegativity due to the brominated aromatic ring, influencing its physicochemical and biological properties.
Properties
CAS No. |
1099157-48-8 |
|---|---|
Molecular Formula |
C11H11Br2NO4 |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
3-[[2-(2,4-dibromophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Br2NO4/c12-7-1-2-9(8(13)5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI Key |
LEGDLFOCOBSCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis for 2-(2,4-Dibromophenoxy)Acetic Acid
The synthesis begins with the preparation of 2-(2,4-dibromophenoxy)acetic acid, a key intermediate. This step employs the Williamson ether synthesis, a widely used method for forming ether linkages.
Reaction Scheme:
Procedure:
-
Base Activation: 2,4-Dibromophenol (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.0 equiv) at 60°C to form the phenoxide ion.
-
Nucleophilic Substitution: Chloroacetic acid (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–8 hours.
-
Acidification: The product is precipitated by adjusting the pH to 2–3 using hydrochloric acid and purified via recrystallization from ethanol/water (70:30 v/v).
Yield Optimization:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | H₂O | 78 |
| Temperature (°C) | 60 | 82 |
| Molar Ratio (Phenol:Chloroacetic Acid) | 1:1.2 | 85 |
Activation to 2-(2,4-Dibromophenoxy)Acetyl Chloride
The carboxylic acid group of the intermediate is activated to enhance reactivity with β-alanine.
Reaction Scheme:
Procedure:
-
Thionyl Chloride Treatment: 2-(2,4-Dibromophenoxy)acetic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 3 hours.
-
Solvent Removal: Excess thionyl chloride and solvent are evaporated under reduced pressure to yield the acyl chloride as a pale-yellow oil.
Critical Parameters:
-
Purity Requirement: Residual thionyl chloride must be fully removed to prevent side reactions.
-
Storage: The acyl chloride should be used immediately or stored under inert gas at -20°C.
Coupling with β-Alanine
The final step involves coupling the acyl chloride with β-alanine under controlled conditions.
Reaction Scheme:
Procedure:
-
Base-Mediated Reaction: β-Alanine (1.1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base.
-
Acyl Chloride Addition: The acyl chloride (1.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.
-
Workup: The mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient).
Yield and Purity:
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 72 | 95 |
| Temperature (°C) | 25 | 68 | 93 |
| Base | Triethylamine | 75 | 96 |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a modular approach for synthesizing β-alanine derivatives with precise control over functional groups.
Steps:
-
Resin Activation: Wang resin is functionalized with Fmoc-β-alanine.
-
Deprotection: Fmoc group is removed using 20% piperidine in DMF.
-
Acylation: 2-(2,4-Dibromophenoxy)acetic acid is coupled using HBTU/DIPEA as activating agents.
-
Cleavage: The product is cleaved from the resin using trifluoroacetic acid (TFA).
Advantages:
-
High reproducibility (>90% yield).
-
Suitable for parallel synthesis of analogs.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning from batch to flow chemistry improves scalability and safety:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield (%) | 75 | 82 |
| Solvent Consumption | 500 L/kg | 150 L/kg |
Key Benefits:
-
Enhanced heat transfer mitigates exothermic risks during acylation.
-
Real-time monitoring reduces impurity formation.
Challenges and Limitations
Steric and Electronic Effects
The 2,4-dibromo substituents introduce steric hindrance and electron-withdrawing effects, which:
Purification Difficulties
-
Solubility Issues: The product exhibits low solubility in polar solvents, necessitating gradient elution in chromatography.
-
Byproduct Formation: Trace brominated side products require rigorous washing with 10% sodium thiosulfate.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in drug delivery systems due to its amphiphilic nature. This property enables the formation of micelles and liposomes, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Key Findings:
- Drug Delivery Systems : The ability to form micelles enhances the delivery of poorly soluble drugs.
- Cell Membrane Interaction : Preliminary studies indicate potential interactions with biological membranes, affecting their fluidity and permeability, which may facilitate drug release mechanisms within cells.
Antioxidant Properties
While beta-alanine itself is not an antioxidant, it contributes to increased levels of carnosine in tissues. Carnosine has been shown to scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress. This property could be beneficial in developing supplements aimed at enhancing athletic performance and recovery.
Case Studies:
- A study indicated that supplementation with beta-alanine enhances muscle performance by increasing carnosine content in skeletal muscles, leading to improved buffering capacity during high-intensity exercise.
Material Science
In material science, beta-Alanine derivatives are being explored for their potential in creating self-assembling materials with specific functionalities for controlled release applications. The unique chemical structure allows for modifications that can tailor the physical properties of materials.
Applications:
- Development of polymers and nanomaterials that utilize beta-Alanine derivatives for enhanced performance in various industrial applications.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Drug delivery systems using micelles/liposomes | Improved solubility and bioavailability |
| Antioxidant Properties | Increases carnosine levels | Mitigates oxidative stress |
| Material Science | Self-assembling materials | Tailored physical properties for specific uses |
Safety Profile
The safety assessment of beta-Alanine derivatives indicates low acute toxicity levels. For instance, the LD50 for oral administration in rats was greater than 2000 mg/kg, suggesting a favorable safety margin for therapeutic applications. However, skin irritation upon contact has been noted.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Features
The target compound’s structure includes a β-alanine core linked to a 2,4-dibromophenoxyacetyl group. Key comparisons with similar derivatives include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| β-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- | 2,4-dibromophenoxy, acetyl | C₁₁H₁₀Br₂NO₄ | 396.01 | Bromine substituents; no additional groups |
| Methyl N-[(2,4-dichlorophenoxy)acetyl]-N-(2-furylmethyl)-β-alaninate | 2,4-dichloro, furylmethyl | C₁₇H₁₇Cl₂NO₅ | 386.23 | Chlorine substituents; furylmethyl group |
| Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate | 2,4-dichloro, pyrimidinyl | C₂₃H₂₂Cl₂N₃O₇ | 529.34 | Pyrimidinyl group; dichloro substitution |
| N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine | Cyano, pyridinyl | C₂₆H₂₃N₅O₃ | 453.50 | Pharmaceutical-targeted substituents |
Key Observations :
- Halogen Effects : Bromine’s larger atomic size and higher electronegativity compared to chlorine increase lipophilicity and may enhance membrane permeability but raise environmental persistence .
- Functional Groups: Pyrimidinyl (in fungicides) and cyano groups (in pharmaceuticals) tailor activity for specific applications, such as reducing fungal resistance or improving drug binding .
Physicochemical Properties
- Solubility : Brominated derivatives like the target compound are less water-soluble than chlorinated analogs (e.g., ’s compound with a furylmethyl group has higher hydrophobicity) .
- Stability: Crystal structure analyses of dichlorophenoxy derivatives () reveal stable hydrogen-bonding networks, suggesting brominated analogs may exhibit similar stability but require careful handling due to bromine’s reactivity .
Research Findings and Industrial Relevance
- Synthetic Routes: Brominated phenoxyacetyl compounds require bromination steps, which are more hazardous than chlorination. ’s synthesis of dichloro analogs provides a template, but bromine’s reactivity necessitates specialized conditions .
- Environmental Impact: indicates bromophenoxy radicals contribute to polybrominated dibenzodioxin (PBDD) formation, raising concerns about the target compound’s ecological footprint .
- Resistance Management : Pyrimidinyl-substituted acylalanines () demonstrate reduced fungal resistance, suggesting brominated versions could further delay resistance mechanisms .
Q & A
Q. Key Considerations :
- Stoichiometric control to minimize byproducts (e.g., unreacted starting materials).
- Reaction temperature (70–80°C) to ensure complete acylation .
How is the purity and structural integrity of this compound validated?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of the dibromophenoxy group (δ 7.5–8.0 ppm for aromatic protons) and beta-alanine backbone (δ 3.1–3.4 ppm for CH₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding patterns (e.g., C–H···O interactions) .
Advanced Research Question
- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., C9–H9···O4 hydrogen bonds with d = 2.89 Å, θ = 132°) .
- DFT Calculations : Optimize molecular geometry and calculate hydrogen bond energies using Gaussian09 with B3LYP/6-31G(d) basis set .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen bond network integrity .
Q. Methodological Note :
What analytical techniques are optimal for detecting trace impurities?
Advanced Research Question
- LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect bromine isotope patterns (m/z 79/81) .
- SPE Preconcentration : HLB cartridges (60 mg, 3 cc) with methanol elution improve sensitivity for low-abundance impurities .
- Deuterated Internal Standards : Spike with beta-alanine-d₃ to correct for matrix effects .
Q. Example Workflow :
Extract 100 mL sample via SPE.
Analyze using LC-MS with a BEH C18 column (2.1 × 50 mm, 1.7 µm).
Quantify impurities against a calibration curve (R² > 0.99) .
How to address discrepancies in mass spectrometry data during synthesis?
Advanced Research Question
- Isotopic Pattern Analysis : Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) causes split peaks (e.g., [M+H]⁺ at m/z 423/425). Use high-resolution MS (HRMS) to resolve .
- Fragmentation Studies : Perform MS/MS to distinguish structural isomers (e.g., acyl migration byproducts) .
- Contamination Checks : Screen solvents for phthalates (e.g., dibutyl phthalate, m/z 279) using blank runs .
What computational methods predict the bioactivity of beta-alanine derivatives?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with peroxisome proliferator-activated receptors (PPARγ) .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with antifungal activity against Peronosporales spp. .
- ADMET Prediction : SwissADME predicts blood-brain barrier permeability (e.g., TPSA < 90 Ų favors CNS penetration) .
Case Study :
Pyrazole-containing analogs (e.g., N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine) show enhanced binding to GABA receptors, suggesting similar strategies for the target compound .
What solvent systems are effective for recrystallization?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
